
2,5,5-Trimethyl-1,3-dioxane-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,5-Trimethyl-1,3-dioxane-2-propanol is an organic compound with the molecular formula C10H20O3. It is a derivative of 1,3-dioxane, characterized by the presence of three methyl groups and a propanol group. This compound is known for its applications in various chemical syntheses and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-propanol typically involves the reaction of epoxides with alcohols under controlled conditions. One common method is the reaction between propylene oxide and isopropanol. This reaction is carried out at specific temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing catalysts to enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
2,5,5-Trimethyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .
科学研究应用
2,5,5-Trimethyl-1,3-dioxane-2-propanol has diverse applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic substitution and electrophilic addition, to exert its effects .
相似化合物的比较
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxane-5-methanol: Another related compound with a similar backbone but different substituents.
Uniqueness
2,5,5-Trimethyl-1,3-dioxane-2-propanol is unique due to its specific combination of methyl and propanol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
属性
分子式 |
C10H20O3 |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h11H,4-8H2,1-3H3 |
InChI 键 |
SWNYHLDMQFAXRP-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C)CCCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
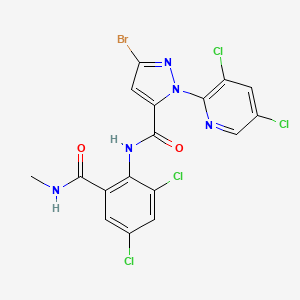
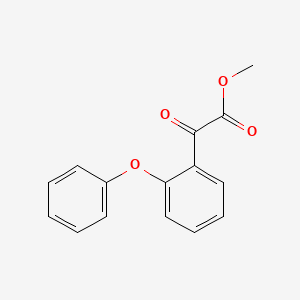
![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)
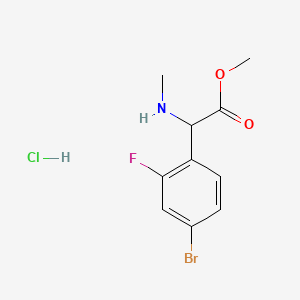
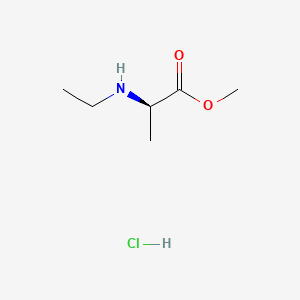
![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)
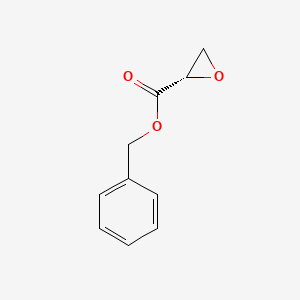
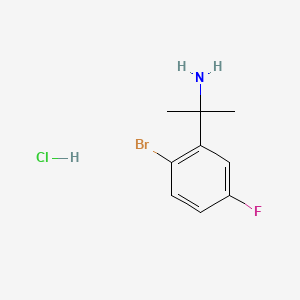
![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
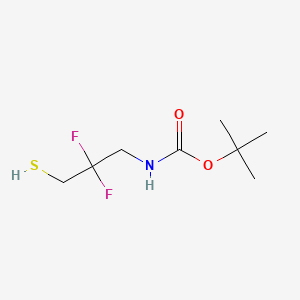
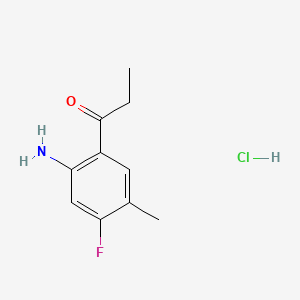
![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
